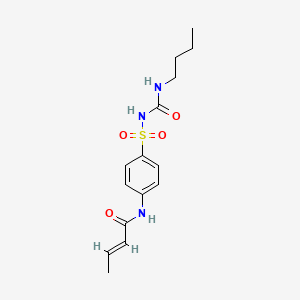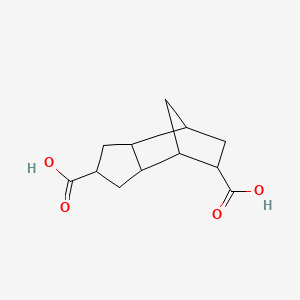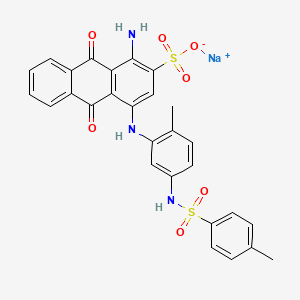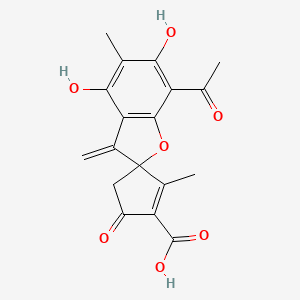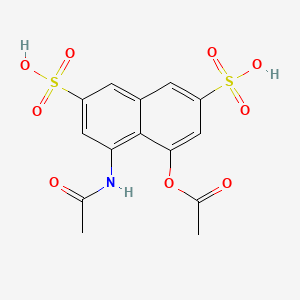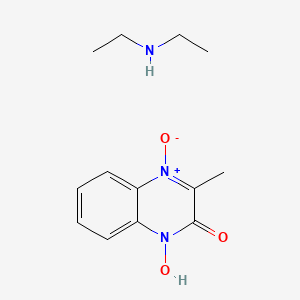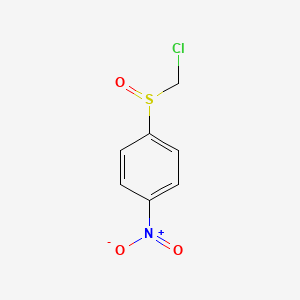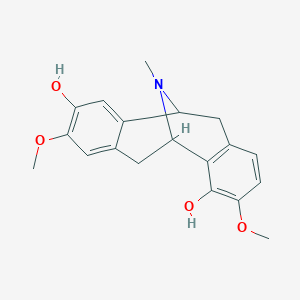
Munitagine, (-)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Munitagine, (-)-, is a pavine alkaloid isolated from the plant Argemone platyceras. It is known for its inhibitory activity against enzymes such as acetylcholinesterase and prolyl oligopeptidase, making it a compound of interest in the treatment of neurodegenerative diseases like Alzheimer’s disease .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of munitagine involves the construction of benzylisoquinoline methiodides followed by selective reduction and acid-catalyzed cyclization. The process begins with the alkylation of a Reissert compound derived from isoquinoline with appropriately substituted benzyl halides. This is followed by N-methylation, selective reduction, and acid-catalyzed cyclization to yield munitagine .
Industrial Production Methods
While specific industrial production methods for munitagine are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
Munitagine undergoes various chemical reactions, including:
Oxidation: Munitagine can be oxidized to form different derivatives.
Reduction: Selective reduction is a key step in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly involving its aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for selective reduction.
Substitution: Halogenated reagents and catalysts like palladium on carbon can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of munitagine, each with potentially different biological activities.
科学研究应用
Munitagine has several scientific research applications:
Chemistry: It serves as a model compound for studying pavine alkaloids and their chemical properties.
Biology: Munitagine’s enzyme inhibitory activity makes it a valuable tool for studying enzyme functions and interactions.
Medicine: Its potential in treating neurodegenerative diseases like Alzheimer’s disease is a significant area of research.
Industry: While not widely used industrially, its derivatives could have applications in pharmaceuticals and agrochemicals.
作用机制
Munitagine exerts its effects primarily through enzyme inhibition. It inhibits acetylcholinesterase, preventing the breakdown of acetylcholine, a neurotransmitter essential for cognitive function. Additionally, it inhibits prolyl oligopeptidase, which is involved in the degradation of proline-containing peptides. This dual inhibition is particularly beneficial in addressing the multifactorial mechanisms of Alzheimer’s disease .
相似化合物的比较
Similar Compounds
Laudanosine: Another pavine alkaloid with similar enzyme inhibitory activities.
Protopine: A protopine alkaloid with different structural features but similar biological activities.
Argemonine: Another alkaloid from Argemone platyceras with comparable enzyme inhibition properties.
Uniqueness
Munitagine stands out due to its dual inhibitory activity against both acetylcholinesterase and prolyl oligopeptidase. This makes it particularly effective in addressing the complex pathology of neurodegenerative diseases, setting it apart from other similar compounds .
属性
CAS 编号 |
7691-07-8 |
|---|---|
分子式 |
C19H21NO4 |
分子量 |
327.4 g/mol |
IUPAC 名称 |
4,13-dimethoxy-17-methyl-17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene-3,12-diol |
InChI |
InChI=1S/C19H21NO4/c1-20-13-6-10-4-5-16(23-2)19(22)18(10)14(20)7-11-8-17(24-3)15(21)9-12(11)13/h4-5,8-9,13-14,21-22H,6-7H2,1-3H3 |
InChI 键 |
PLGXEPHZCXBYLP-UHFFFAOYSA-N |
规范 SMILES |
CN1C2CC3=C(C1CC4=CC(=C(C=C24)O)OC)C(=C(C=C3)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


